4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
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Overview
Description
4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a fluorine atom, a pyrrolidine ring, and a benzamide group, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
This compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal biochemical processes in which it is involved.
Pharmacokinetics
The compound’sphysicochemical properties , such as its molecular weight and structure, suggest that it may have good bioavailability .
Result of Action
The inhibition of SDH by this compound can lead to a decrease in ATP production. This can affect various cellular processes, potentially leading to cell death. In the context of its antifungal activity, this can result in the inhibition of fungal growth .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide are not fully understood yet. It is known that pyrrolidine derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the spatial orientation of substituents and the stereogenicity of carbons .
Cellular Effects
The cellular effects of this compound are currently under investigation. It is anticipated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. It is expected that it exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reactions: The final step involves coupling the fluorinated intermediate with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzamide group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or fluorinated derivatives.
Scientific Research Applications
4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in targeting GABA receptors in the brain.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-7-5-16(6-8-17)19(23)21-12-11-15-3-9-18(10-4-15)22-13-1-2-14-22/h3-10H,1-2,11-14H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJSRSVKKCQUSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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